
Azido-PEG2-C6-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG2-C6-Cl is a compound that belongs to the class of polyethylene glycol-based linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
作用機序
Target of Action
Azido-PEG2-C6-Cl, also known as Halo-PEG(2)-Azide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system .
Mode of Action
this compound acts as a linker in PROTAC molecules, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This compound contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By enabling the formation of PROTACs, it allows for the manipulation of protein levels within cells, potentially leading to therapeutic effects in various disease states.
Action Environment
The action of this compound, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
Azido-PEG2-C6-Cl plays a crucial role in biochemical reactions. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
準備方法
Synthetic Routes and Reaction Conditions: Azido-PEG2-C6-Cl is synthesized through a series of chemical reactions involving the introduction of an azide group into a polyethylene glycol-based linker. The synthetic route typically involves the following steps:
Formation of the polyethylene glycol-based linker: This involves the reaction of polyethylene glycol with a suitable chlorinating agent to introduce a chlorine atom.
Introduction of the azide group: The chlorine atom in the polyethylene glycol-based linker is then substituted with an azide group using sodium azide in an appropriate solvent under controlled conditions
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Azido-PEG2-C6-Cl undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as dibenzocyclooctyne or bicyclononyne without the need for a catalyst
Common Reagents and Conditions:
Copper-catalyzed azide-alkyne cycloaddition: Common reagents include copper sulfate and sodium ascorbate as the reducing agent. .
Strain-promoted alkyne-azide cycloaddition: This reaction does not require a catalyst and can be carried out in various solvents, including aqueous and organic solvents, at room temperature
Major Products Formed:
Triazole derivatives: Formed from the copper-catalyzed azide-alkyne cycloaddition reaction
Cycloaddition products: Formed from the strain-promoted alkyne-azide cycloaddition reaction
科学的研究の応用
Azido-PEG2-C6-Cl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules
Medicine: Utilized in the development of targeted therapies for diseases such as cancer by enabling the selective degradation of disease-causing proteins
Industry: Applied in the production of advanced materials and nanotechnology by facilitating the functionalization of surfaces and nanoparticles
類似化合物との比較
Azido-PEG2-C6-Cl is unique due to its ability to undergo both copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions. Similar compounds include:
Azido-PEG4-C6-Cl: Another polyethylene glycol-based linker with a longer polyethylene glycol chain, which may provide different solubility and reactivity properties.
Azido-PEG2-C4-Cl: A similar compound with a shorter polyethylene glycol chain, which may affect its flexibility and reactivity.
These similar compounds highlight the versatility of polyethylene glycol-based linkers in various chemical and biological applications.
特性
IUPAC Name |
1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClN3O2/c11-5-3-1-2-4-7-15-9-10-16-8-6-13-14-12/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFXLLWUHUFAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
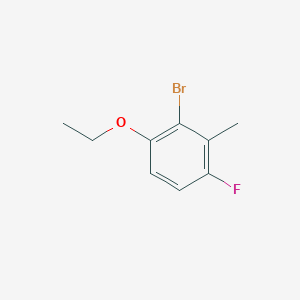


![1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene](/img/structure/B6291864.png)


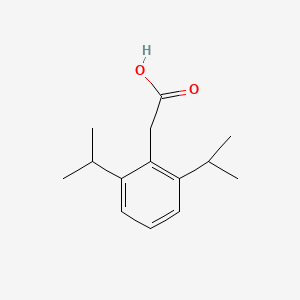
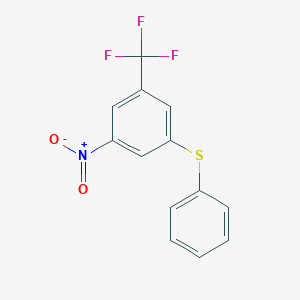
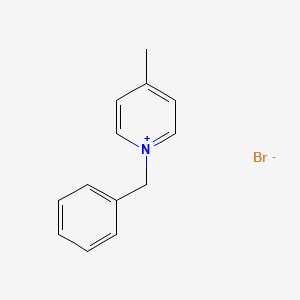
![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)
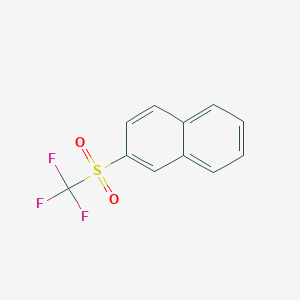
![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)
